

# An In-depth Technical Guide to C11 Branched Alcohols

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## Compound of Interest

Compound Name: 4-Propyl-1-octanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of C11 branched alcohols, focusing on their synthesis, physicochemical properties, and biological activities. The information presented is intended to support research and development efforts in various scientific disciplines, including medicinal chemistry and drug development.

## Synthesis of C11 Branched Alcohols

The synthesis of C11 branched alcohols can be achieved through various established organic chemistry reactions. The choice of method often depends on the desired isomer and the available starting materials. Key synthetic strategies include the Guerbet reaction, Grignard reaction, reduction of carboxylic acids, and hydroformylation of alkenes.

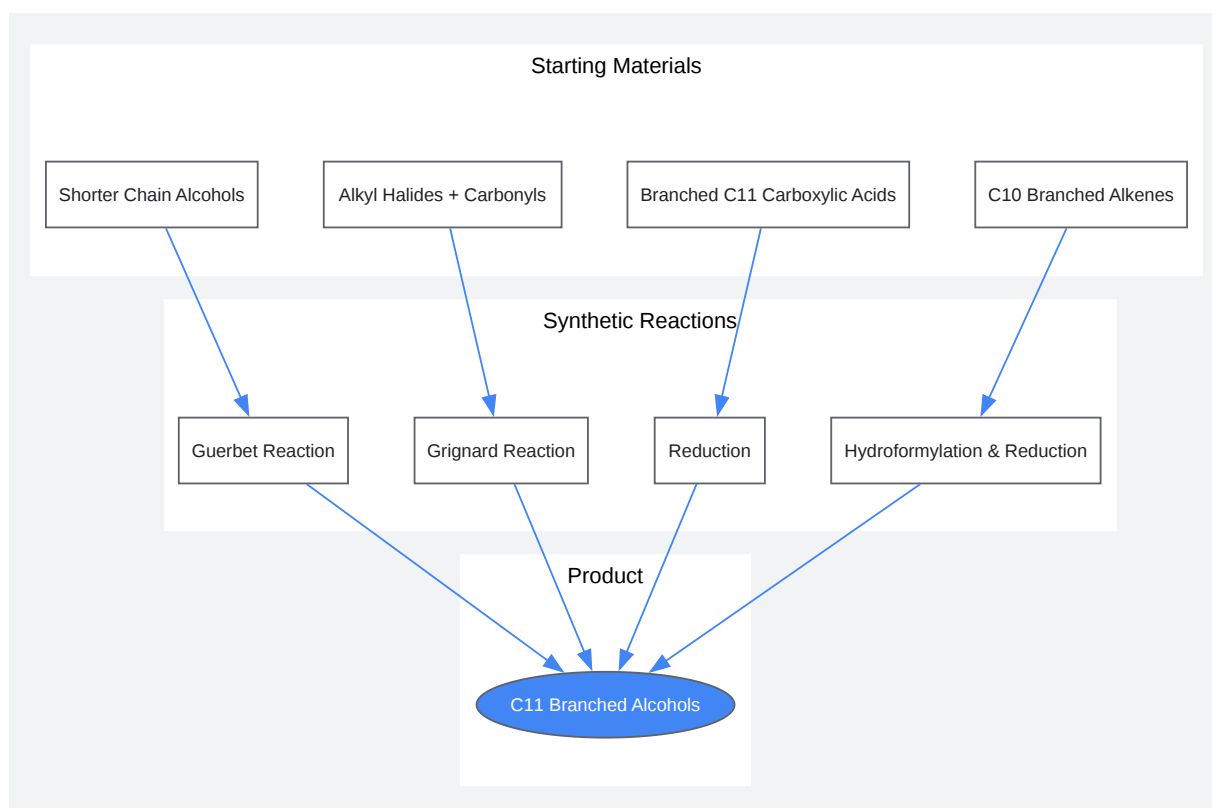
## General Synthetic Pathways

Several general methodologies can be adapted for the synthesis of specific C11 branched alcohol isomers.

- **Guerbet Reaction:** This reaction facilitates the dimerization of primary alcohols to form  $\beta$ -alkylated dimer alcohols.[1][2] It is a robust method for producing branched-chain higher alcohols and can be applied to generate C11 structures from smaller alcohol precursors.[1][3][4] The reaction typically requires high temperatures and the presence of a catalyst.[5]

- **Grignard Reaction:** The addition of a Grignard reagent to an aldehyde or ketone is a versatile method for creating a wide range of secondary and tertiary alcohols.<sup>[6][7][8][9]</sup> For the synthesis of C11 branched primary alcohols, formaldehyde can be used as the carbonyl compound.<sup>[7][8]</sup>
- **Reduction of Carboxylic Acids:** Branched C11 carboxylic acids can be reduced to their corresponding primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH<sub>4</sub>).<sup>[10][11][12]</sup>
- **Hydroformylation of Alkenes:** This process, also known as the oxo process, involves the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond in an alkene, followed by reduction of the resulting aldehyde to an alcohol.<sup>[13][14][15][16][17]</sup> Starting with a C10 branched alkene, this method can yield a C11 branched alcohol.

Below is a diagram illustrating the general synthetic workflow from common starting materials to C11 branched alcohols.



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General synthetic routes to C11 branched alcohols.

## Physicochemical Properties of Selected C11 Branched Alcohols

The physical and chemical properties of C11 branched alcohols can vary significantly depending on the position and nature of the branching. These properties are crucial for predicting their behavior in various applications, including their use as solvents, surfactants, or bioactive molecules. The following table summarizes available data for some C11 branched alcohol isomers.

Isomer	CAS Number	Molecular Formula	Molecular Weight ( g/mol )	Boiling Point (°C)
2-Methyl-1-decanol	18675-24-6	C11H24O	172.31	-
3-Methyl-1-decanol	73105-71-2	C11H24O	172.31	-
4-Methyl-1-decanol	408309-43-3	C11H24O	172.31	105-107 @ 5 Torr
5-Methyl-1-decanol	55505-28-7	C11H24O	172.31	229-230

Data compiled from various chemical supplier databases. Note that some data points are not available.

## Biological Activity of C11 Branched Alcohols

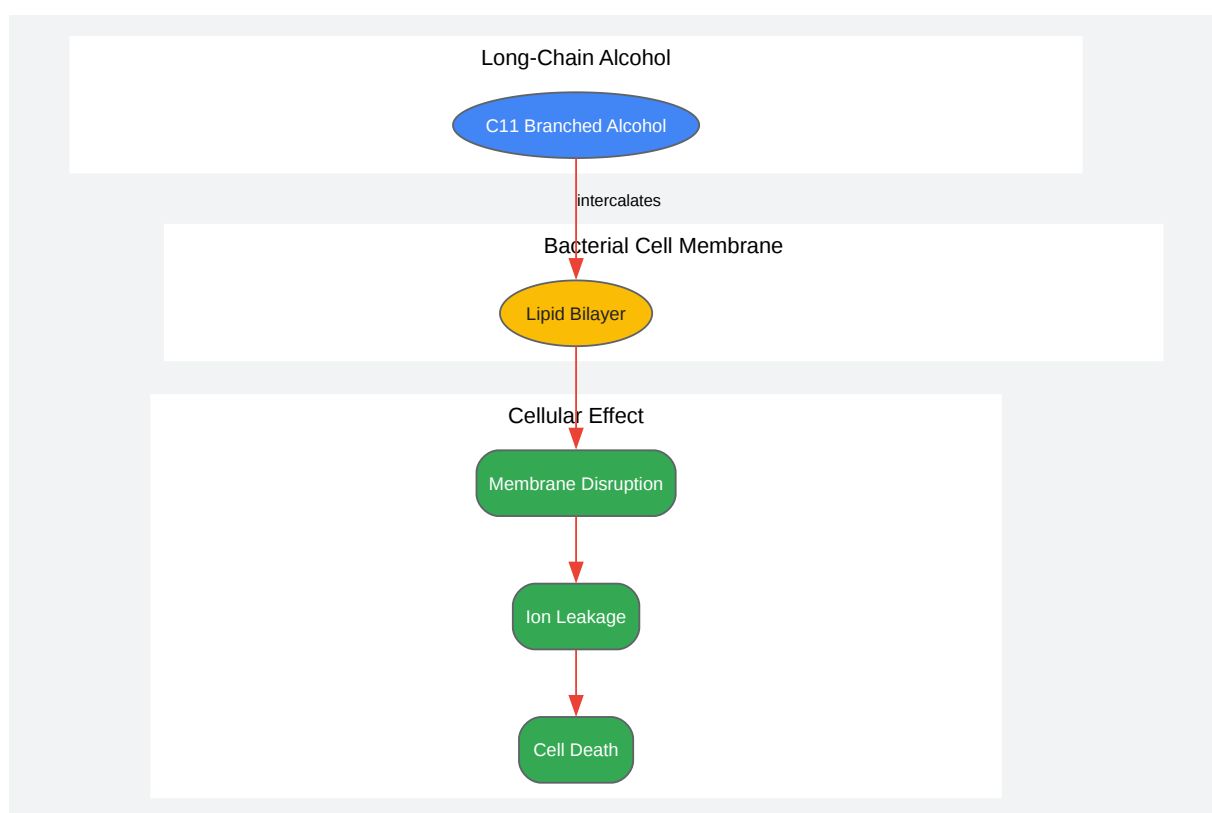
Long-chain alcohols, including those with eleven carbon atoms, have been investigated for their biological activities, particularly their antimicrobial properties.

## Antimicrobial Effects

Studies have shown that long-chain fatty alcohols can exhibit antibacterial activity against various microorganisms, including *Staphylococcus aureus* and *Mycobacteria*.<sup>[18][19][20][21]</sup> The length of the carbon chain plays a crucial role in determining the extent and mechanism of this activity.<sup>[18][20]</sup> For instance, 1-undecanol has been reported to possess both bactericidal and membrane-damaging activity against *S. aureus*.<sup>[18][19][20]</sup>

The proposed mechanism of action for some of these alcohols involves the disruption of the bacterial cell membrane, leading to leakage of intracellular components and ultimately cell death.<sup>[18][19][20]</sup>

Below is a simplified diagram illustrating the proposed mechanism of membrane disruption by long-chain alcohols.



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Proposed mechanism of antimicrobial action.

## Experimental Protocols

Detailed experimental protocols are essential for the reproducible synthesis and evaluation of C11 branched alcohols. While specific protocols for every isomer are not readily available in a consolidated format, the following sections provide generalized procedures based on the common synthetic methods.

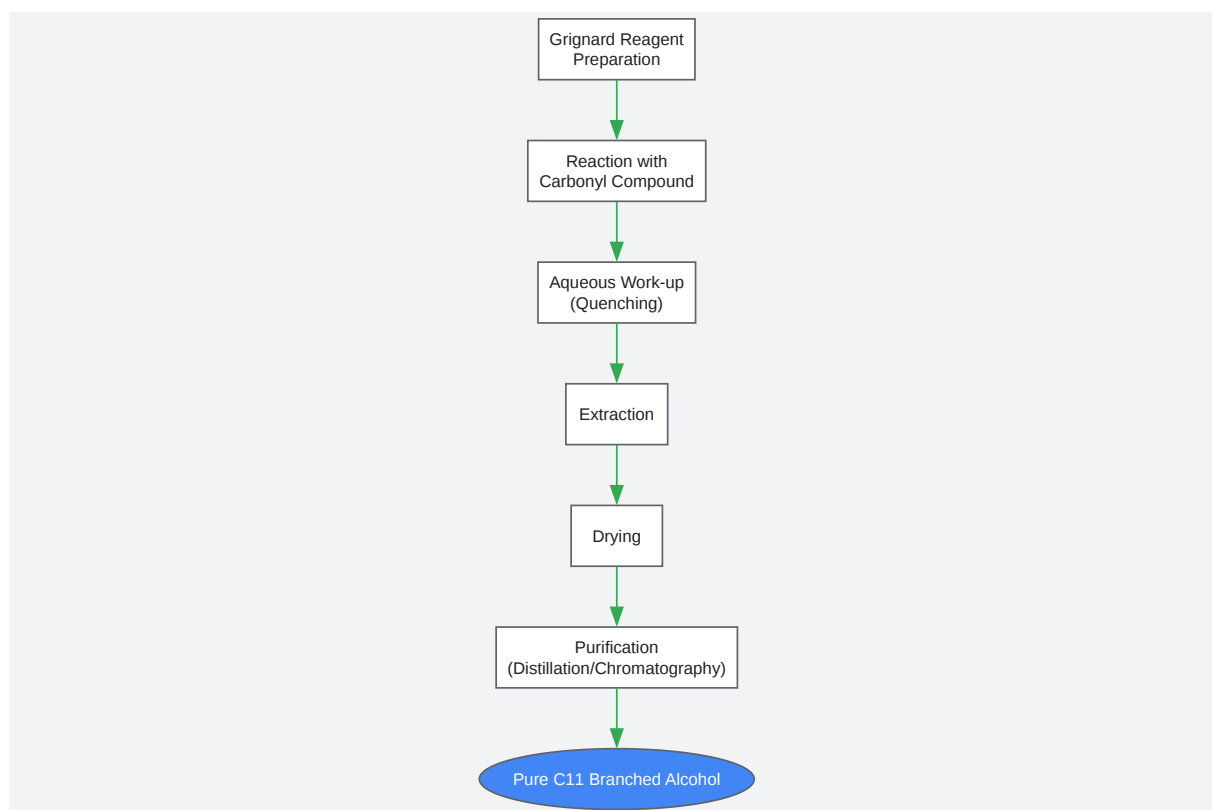
### General Protocol for Grignard Synthesis of a C11 Branched Alcohol

This protocol outlines the general steps for synthesizing a C11 branched alcohol using a Grignard reagent and an appropriate carbonyl compound.

- Preparation of the Grignard Reagent:
  - In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings.
  - Add a small crystal of iodine to initiate the reaction.
  - Slowly add a solution of the appropriate alkyl halide (to form the desired branched structure) in anhydrous diethyl ether through the dropping funnel.
  - The reaction is typically initiated by gentle heating and then maintained at a gentle reflux until the magnesium is consumed.
- Reaction with Carbonyl Compound:
  - Cool the Grignard reagent to 0 °C in an ice bath.
  - Slowly add a solution of the corresponding aldehyde or ketone (to achieve the C11 backbone) in anhydrous diethyl ether.
  - After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
- Work-up and Purification:

- Pour the reaction mixture slowly into a beaker containing ice and a saturated aqueous solution of ammonium chloride to quench the reaction.
- Separate the organic layer and extract the aqueous layer with diethyl ether.
- Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure.
- Purify the crude alcohol by distillation or column chromatography.

The workflow for a typical Grignard synthesis is depicted below.



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Workflow for Grignard synthesis of C11 branched alcohols.

## Conclusion

C11 branched alcohols represent a diverse class of molecules with potential applications in various fields. Their synthesis can be accomplished through several well-established chemical reactions, allowing for the generation of a wide range of isomers. The biological activity of these compounds, particularly their antimicrobial effects, warrants further investigation for potential therapeutic applications. This guide provides a foundational understanding for researchers and professionals interested in exploring the chemistry and biology of C11 branched alcohols.

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